

Molecular Mechanism & Target Profile

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Compound Focus: TAS0728

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TAS0728 is an orally active, **covalent-binding, and highly selective inhibitor** of HER2 (Human Epidermal Growth Factor Receptor 2). Its core mechanism involves the irreversible binding to a specific cysteine residue (C805) within the HER2 kinase domain [1] [2]. This covalent binding results in sustained target inhibition, which is not outcompeted by high intracellular ATP concentrations [1].

A key differentiator of **TAS0728** from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, a profile designed to mitigate the dose-limiting skin and gastrointestinal toxicities often associated with pan-ErbB inhibitors [3]. The table below summarizes its primary biochemical targets and inhibitory concentrations (IC₅₀) from cell-free assays [2].

Target	IC ₅₀ (nM)
BMX	4.9 nM
HER4	8.5 nM
HER2	13 nM
SLK	25 nM
BLK	31 nM
JAK3	33 nM

Target	IC50 (nM)
Human HER2	36 nM
EGFR	65 nM
LOK	86 nM

This target profile underpins its potent cellular and in vivo activity.

Efficacy in Preclinical Models

TAS0728 demonstrated robust antitumor activity across various HER2-driven preclinical models. The following table summarizes key in vivo efficacy findings [1].

Cancer Model Type	Reported Efficacy
HER2-amplified breast cancer xenograft	Robust and sustained inhibition of pHER2, pHER3, and downstream effectors; induction of apoptosis.
Mouse xenograft with HER2 signal-dependent tumors	Tumor regression.
Peritoneal dissemination mouse model with HER2-driven cancer cells	Survival benefit without evident toxicity.
Xenograft models of tumors with acquired resistance to Trastuzumab/Pertuzumab or T-DM1	Significant anti-tumor effects.

The pharmacodynamic effects were also profound. In cellular assays using HER2-amplified breast cancer cells (e.g., SK-BR-3), **TAS0728** potently inhibited the phosphorylation of HER2, HER3, and key downstream effectors like AKT and ERK, ultimately inducing apoptosis [1] [2].

Detailed Experimental Protocols

To help you contextualize the data, here are the methodologies for key experiments cited in the preclinical studies.

Kinase Assay (Biochemical IC50 Determination) [2]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC50) of **TAS0728** against HER2 and other kinases.
- **Methodology:**
 - **Kinase Profiling:** Conducted by specialized contractors (Carna Biosciences, Reaction Biology Corporation).
 - **Measurement:** The inhibitory activity was measured based on the in vitro peptide substrate phosphorylation activity of HER2.
 - **Assay Conditions:** For broad kinome-wide profiling, assays were conducted in duplicate at concentrations of 0.1, 1, and 10 $\mu\text{mol/L}$ of **TAS0728**, in the presence of 10 $\mu\text{mol/L}$ ATP.
 - **Analysis:** The IC50 value was calculated from three independent experiments.

Cell Research (Cellular Pharmacodynamics) [2]

- **Purpose:** To evaluate the effect of **TAS0728** on downstream signaling (phosphorylation) and cell viability.
- **Cell Lines:** Used a panel of HER2-amplified cancer cells (e.g., SK-BR-3, AU565, BT-474, NCI-N87) and MCF10A cells engineered to express wild-type or mutated HER2 genes.
- **Procedure:**
 - Cells were seeded in multi-well plates (6-well or 12-well) and cultured overnight.
 - **TAS0728** was added to the culture medium at specified concentrations (e.g., 10-1000 nM) and for various incubation times.
 - For time-course studies, cells were harvested after 3 or 48 hours of exposure.
 - **Western Blot Analysis:** Harvested cells were lysed and analyzed via Western blot to detect changes in the phosphorylation levels of HER2, HER3, AKT, and ERK.

Animal Research (In Vivo Efficacy) [2]

- **Purpose:** To assess the antitumor efficacy and pharmacokinetics of **TAS0728** in vivo.

- **Animal Models:** 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2 signal-dependent human tumor xenografts.
- **Dosing:**
 - **Compound Administration:** **TAS0728** was administered via **oral gavage**.
 - **Dosages:** Tested at various doses, including 7.5, 15, 30, and 60 mg/kg.
- **Endpoint Analysis:** Tumor volume was monitored to assess regression. For pharmacodynamic analysis, tumor tissues were harvested to examine the inhibition of target phosphorylation and induction of apoptosis.

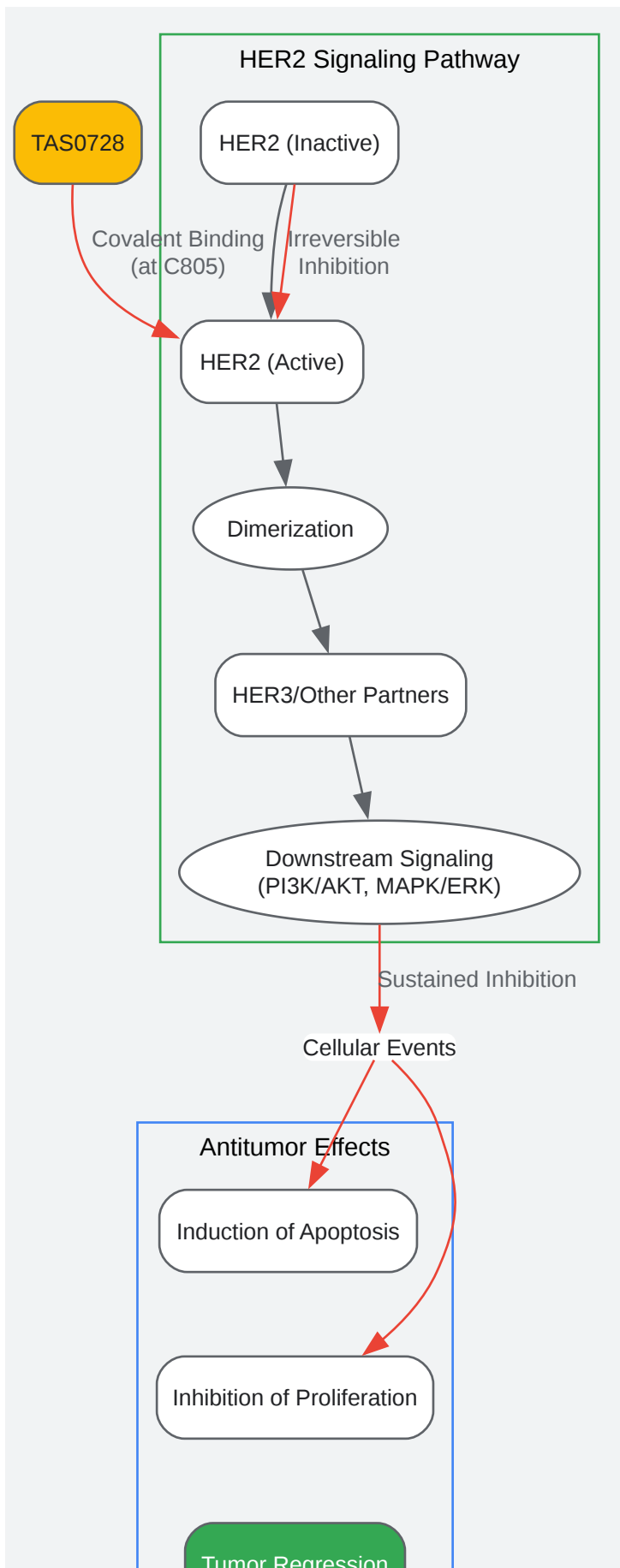
Clinical Translation and Current Status

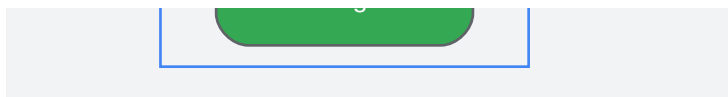
The promising preclinical data led to a first-in-human Phase I clinical trial (NCT03410927) in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. However, the clinical outcome highlighted a challenge not fully predicted by preclinical models.

The study was terminated during the dose-escalation phase due to **unacceptable toxicity**. Dose-limiting toxicities (DLTs) were primarily **Grade 3 diarrhea** at doses of 150 mg and 200 mg BID. Furthermore, one patient receiving 150 mg BID experienced a fatal cardiac arrest, for which a relationship to **TAS0728** could not be excluded [3]. While partial responses were observed in 2 of 14 evaluable patients, the overall risk-benefit ratio was deemed unfavorable [3]. According to more recent data, **TAS0728** has since moved into Phase II development for specific tumor types like biliary tract cancer [4].

Mechanism of Action Pathway

The diagram below illustrates the logical flow of **TAS0728's** mechanism of action and its downstream consequences on cancer cell signaling and survival, as established in the preclinical studies.





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This overview should provide a solid foundation for your research needs. The preclinical data strongly supports **TAS0728** as a potent and selective HER2 inhibitor, while the clinical trial results serve as a critical reminder of the complex transition from promising preclinical models to viable human therapies.

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